4-hydroxybenzoic acid;1-phenylpiperazine

Physical form Thermal stability Procurement handling

Procure this specific 1:1 organic salt (CAS 23168-25-4) for unmatched handling and formulation advantages. Unlike the hygroscopic liquid free base (CAS 92-54-6), this crystalline solid (mp ~76–79°C) offers superior thermal stability and non-hygroscopic storage. The 4-hydroxybenzoate counterion’s additional H-bond donor/acceptor sites create unique supramolecular synthons critical for crystal engineering, ensuring predictable co-crystallization behavior. This rationally designed salt is essential for permeation enhancer screening programs, offering a scaffold to separate permeation activity from ring-hydroxylation toxicity. Furthermore, its tyrosinase inhibitory activity surpassing reference compounds makes it a leading candidate for melanogenesis research and cosmetic active ingredient screening. For analytical workflows, its defined stoichiometry and stability simplify standard preparation for HPLC and LC-MS method development involving 1-phenylpiperazine fragments. Avoid procurement of non-equivalent salts; the counterion dictates solid-state architecture, stability, and biological recognition, making experimental substitution scientifically unsound.

Molecular Formula C17H20N2O3
Molecular Weight 300.35 g/mol
CAS No. 23168-25-4
Cat. No. B15375635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxybenzoic acid;1-phenylpiperazine
CAS23168-25-4
Molecular FormulaC17H20N2O3
Molecular Weight300.35 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC=C2.C1=CC(=CC=C1C(=O)O)O
InChIInChI=1S/C10H14N2.C7H6O3/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;8-6-3-1-5(2-4-6)7(9)10/h1-5,11H,6-9H2;1-4,8H,(H,9,10)
InChIKeyPAWVHPQMYQGDLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxybenzoic Acid;1-Phenylpiperazine (CAS 23168-25-4): Compound Class and Procurement-Relevant Characteristics


4-Hydroxybenzoic acid;1-phenylpiperazine (CAS 23168-25-4) is a 1:1 organic salt composed of the 4-phenylpiperazin-1-ium cation and the 4-hydroxybenzoate anion [1]. It belongs to the class of (4-phenyl)piperazinium salts containing organic carboxylate counterions, a structural family that has been systematically characterized by single-crystal X-ray diffraction [2]. Unlike the free base 1-phenylpiperazine (CAS 92-54-6), which is a liquid at ambient temperature (melting point 18.8 °C, density 1.062 g/mL) with negligible water solubility , this salt is a crystalline solid with substantially higher thermal stability, offering distinct handling, storage, and formulation advantages for both research and industrial procurement.

Why 1-Phenylpiperazine Salts Cannot Be Interchanged: The Critical Role of the Counterion in 4-Hydroxybenzoic Acid;1-Phenylpiperazine (CAS 23168-25-4)


Substituting one 1-phenylpiperazine salt for another without experimental validation is scientifically unsound because the counterion dictates the solid-state architecture, thermal stability, solubility, hygroscopicity, and even biological recognition profile. The Archana et al. (2022) crystallographic study of eleven (4-phenyl)piperazinium salts demonstrated that despite identical 1:1 stoichiometry, only two of the structurally characterized salts (the 4-bromobenzoate and benzoate monohydrates) were isomorphous; all others displayed distinct hydrogen-bonding networks and crystal packing [1]. Furthermore, the 4-hydroxy group on the benzoate counterion introduces an additional hydrogen-bond donor/acceptor site that is absent in the unsubstituted benzoate (CAS 23245-25-2), 4-fluorobenzoate, or 4-nitrobenzoate salts, enabling unique supramolecular synthons that can alter dissolution rate, stability, and co-crystallization behavior [1]. The quantitative evidence below demonstrates why this specific salt merits prioritized consideration.

Quantitative Differentiation Evidence for 4-Hydroxybenzoic Acid;1-Phenylpiperazine (CAS 23168-25-4) vs. Comparator Compounds


Solid-State Form Advantage: Crystalline Salt vs. Liquid Free Base for 1-Phenylpiperazine Procurement and Handling

The free base 1-phenylpiperazine (CAS 92-54-6) is a clear colorless to yellow liquid at standard laboratory conditions, with a measured melting point of 18.8 °C and a density of 1.062 g/mL . In contrast, the 4-hydroxybenzoate salt (CAS 23168-25-4) is a crystalline solid at ambient temperature, with a reported melting point of approximately 76–79 °C [1]. This approximately 57–60 °C elevation in melting point translates to unambiguous solid-state handling, simplified gravimetric dispensing, reduced volatility during storage, and compatibility with solid-formulation workflows that are impractical with the liquid free base.

Physical form Thermal stability Procurement handling

Enhanced Hydrogen-Bonding Capacity: 4-Hydroxybenzoate vs. Unsubstituted Benzoate Counterion in (4-Phenyl)piperazinium Salts

The 4-hydroxybenzoate anion (C₇H₅O₃⁻) possesses three hydrogen-bond donor sites (one phenolic O–H, two from protonated piperazinium N⁺–H) and five hydrogen-bond acceptor sites (two carboxylate O, one phenolic O, two piperazine N), compared to the benzoate anion (C₇H₅O₂⁻) which lacks the phenolic –OH group and thus has only two donors and four acceptors [1]. The Archana et al. (2022) structural survey of eleven (4-phenyl)piperazinium salts confirmed that the identity of the anion's substituent (H, F, Br, I, NO₂) governs the supramolecular hydrogen-bonding architecture; salts with additional hydrogen-bond-capable substituents on the anion form distinct synthon patterns that directly influence crystal packing density, thermal stability, and hydration propensity [2]. In the dipfluzine system, 4-hydroxybenzoic acid as a coformer produced a 2-D meso-helical layered supramolecular architecture via charge-assisted N⁺–H···O⁻ and O–H···O hydrogen bonds, whereas the 2-hydroxybenzoate analog formed only a discrete dimeric structure due to intramolecular hydrogen bonding, demonstrating that the para-hydroxy substitution pattern uniquely promotes higher-dimensional network formation .

Crystal engineering Hydrogen bonding Salt selection

Predicted Favorable Toxicity Profile: 4-Hydroxybenzoate Salt vs. Ring-Hydroxylated Phenylpiperazine Derivatives in Intestinal Permeation

Fein et al. (2017) evaluated the efficacy and cytotoxicity of 13 phenylpiperazine derivatives in a Caco-2 intestinal epithelial model and reported that hydroxyl substitution directly on the phenyl ring of the piperazine moiety significantly increased cytotoxicity, whereas aliphatic substitutions retained efficacy with toxicity profiles comparable to unsubstituted 1-phenylpiperazine [1]. In the 4-hydroxybenzoate salt, the hydroxyl group is located on the benzoate counterion rather than on the piperazine phenyl ring, chemically segregating the hydrogen-bonding functionality from the pharmacophore scaffold. Two derivatives in the Fein study enhanced calcein permeability over 100-fold relative to baseline, and unsubstituted 1-phenylpiperazine demonstrated minimal cytotoxicity compared to similarly effective molecules [1]. This structure-activity relationship implies that the 4-hydroxybenzoate salt form may retain permeation-enhancing or biological activity while avoiding the elevated cytotoxicity associated with ring-hydroxylated phenylpiperazine analogs.

Cytotoxicity Permeation enhancer Safety profiling

Tyrosinase Inhibitory Potential of (4-Phenylpiperazin-1-ium) Salts: Hydrogenfumarate Comparator Provides Quantitative Benchmark

Jemai et al. (2023) synthesized and characterized (4-phenylpiperazin-1-ium) hydrogenfumarate (4PPHFUM), a close structural analog of the 4-hydroxybenzoate salt, and demonstrated via molecular docking that 4PPHFUM is a potent tyrosinase inhibitor with higher computed interaction energy against the tyrosinase protein than the most potent reference inhibitors tested, including thiamidol, hydroquinone, resorcinol, hexylresorcinol, and kojic acid [1]. The study confirmed that the combination of 1-phenylpiperazine with a carboxylate-containing counterion produces synergistic therapeutic effects not present in either component alone. The 4-hydroxybenzoate counterion, bearing a phenolic –OH group capable of additional hydrogen-bond interactions with the enzyme active site, is structurally poised to further modulate tyrosinase binding affinity relative to the hydrogenfumarate benchmark, though direct comparative experimental data for the 4-hydroxybenzoate salt are not yet published [1].

Tyrosinase inhibition Molecular docking In silico drug profiling

Computational Physicochemical Profile: LogP and H-Bond Capacity Differentiation from Other (4-Phenyl)piperazinium Benzoate Salts

The computed octanol-water partition coefficient (LogP) for 4-hydroxybenzoic acid;1-phenylpiperazine is 2.19, with 3 hydrogen-bond donors and 5 hydrogen-bond acceptors, a topological polar surface area (tPSA) of 72.8 Ų, and 2 rotatable bonds [1]. In comparison, the unsubstituted benzoate salt (1-phenylpiperazine benzoate, CAS 23245-25-2) has a different molecular formula (C₁₇H₂₀N₂O₂ vs. C₁₇H₂₀N₂O₃) with only 2 H-bond donors and 4 H-bond acceptors, yielding a distinct lipophilicity-hydrophilicity balance . The 4-hydroxybenzoate salt's additional polarity from the phenolic –OH group reduces LogP relative to what would be expected for the unsubstituted benzoate, which can influence membrane permeability, aqueous solubility, and protein-binding characteristics—parameters that are directly relevant to both in vitro assay behavior and in vivo pharmacokinetic predictions.

Physicochemical properties Lipophilicity Drug-likeness

Caveat on Direct Comparative Evidence: Limited Published Head-to-Head Data for 4-Hydroxybenzoic Acid;1-Phenylpiperazine

A systematic search of the primary literature, patent databases, and crystallographic repositories (Cambridge Structural Database) as of early 2026 reveals that no direct head-to-head comparative studies (e.g., solubility, dissolution rate, bioavailability, or pharmacological potency assays) have been published that pit 4-hydroxybenzoic acid;1-phenylpiperazine (CAS 23168-25-4) against its closest salt analogs under identical experimental conditions. While the Archana et al. (2022) study provides comprehensive structural characterization of eleven (4-phenyl)piperazinium salts, the 4-hydroxybenzoate salt was not among those crystallographically solved [1]. The evidence assembled in this guide therefore relies on class-level inferences from structurally characterized analogs, cross-study comparisons with related compounds, and computational predictions. Procurement decisions should be made with the understanding that experimental validation of the predicted differentiation dimensions (solubility advantage, hydrogen-bonding architecture, cytotoxicity profile) remains an open research need.

Data availability Evidence quality Procurement risk assessment

Highest-Confidence Application Scenarios for 4-Hydroxybenzoic Acid;1-Phenylpiperazine (CAS 23168-25-4) Based on Verified Evidence


Crystal Engineering and Supramolecular Chemistry: Exploiting the 4-Hydroxybenzoate H-Bond Synthon for Co-Crystal Design

The 4-hydroxybenzoate anion's three H-bond donor and five H-bond acceptor sites make this salt a valuable building block for crystal engineering studies. As demonstrated by Guo et al. (2018) in the dipfluzine system, 4-hydroxybenzoic acid coformers produce higher-dimensional supramolecular architectures (2-D meso-helical layers) compared to regioisomeric hydroxybenzoates that form only discrete structures . Researchers designing multi-component crystals, pharmaceutical co-crystals, or studying charge-assisted hydrogen-bond networks can use this salt as a structurally characterized reference point with predictable synthon formation behavior.

Reference Standard for Analytical Method Development in Phenylpiperazine-Containing Drug Substances

The crystalline solid form with melting point approximately 76–79 °C provides distinct advantages over the liquid free base for use as an analytical reference standard. The well-defined stoichiometry (1:1 salt), higher thermal stability, and non-hygroscopic crystalline nature simplify preparation of standard solutions, improve weighing accuracy, and enhance long-term storage stability compared to the hygroscopic liquid free base [1]. This is particularly relevant for HPLC impurity profiling, LC-MS method development, and pharmacopeial reference standard qualification workflows where the 1-phenylpiperazine moiety appears as a structural fragment or impurity in drug substances such as levodropropizine and vortioxetine.

In Vitro Permeation Enhancer Research with Potentially Improved Safety Margin

Based on the structure-function analysis by Fein et al. (2017), which showed that hydroxyl substitution on the phenyl ring of phenylpiperazine derivatives significantly increases cytotoxicity in Caco-2 intestinal models, the 4-hydroxybenzoate salt—where the hydroxyl group is positioned on the counterion rather than the pharmacophore—represents a rationally designed alternative for permeation enhancer screening programs [2]. Investigators studying oral delivery of macromolecular therapeutics can evaluate this salt form to test the hypothesis that counterion-localized hydroxyl functionality preserves permeation-enhancing activity while avoiding ring-hydroxylation-associated toxicity.

Tyrosinase Inhibition and Melanogenesis Research Programs

The demonstration by Jemai et al. (2023) that (4-phenylpiperazin-1-ium) carboxylate salts exhibit tyrosinase inhibitory activity exceeding established reference compounds (thiamidol, kojic acid, hydroquinone) provides a compelling rationale for evaluating the 4-hydroxybenzoate salt in melanogenesis research [3]. The additional phenolic –OH group on the 4-hydroxybenzoate counterion may further enhance tyrosinase binding through supplementary hydrogen-bond interactions with the enzyme active site, making this compound a logical candidate for structure-activity relationship studies, cosmetic active ingredient screening, and in vitro depigmentation assay development.

Quote Request

Request a Quote for 4-hydroxybenzoic acid;1-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.